3-Methyl-4-(trifluoromethyl)picolinic acid
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Overview
Description
3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid may involve large-scale coupling reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring structure but may differ in the position of the substituents.
Trifluoromethylbenzenes: These compounds have a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
DTTBEKCBXSPGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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